molecular formula C14H16ClN3O3S B4102000 methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

Cat. No.: B4102000
M. Wt: 341.8 g/mol
InChI Key: PAJAFJXPYSPZBO-UHFFFAOYSA-N
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Description

Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate (CAS: Not explicitly provided in evidence) is a piperazinone-derived compound featuring a thiourea-linked 4-chlorophenyl group and a methyl acetate moiety. Its molecular formula, inferred from structural analogs, is approximately C₁₄H₁₅ClN₃O₃S, with a molecular weight of 383.84 g/mol .

Properties

IUPAC Name

methyl 2-[1-[(4-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-21-12(19)8-11-13(20)16-6-7-18(11)14(22)17-10-4-2-9(15)3-5-10/h2-5,11H,6-8H2,1H3,(H,16,20)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJAFJXPYSPZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that piperazine derivatives exhibit significant antimicrobial properties. Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has been evaluated for its efficacy against various bacterial strains and fungal pathogens. For instance, studies have documented its effectiveness against Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungi like Alternaria solani and Fusarium solani, which are known to affect tomato plants .

Pharmacological Properties
The compound's structural components suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents. The presence of the chlorophenyl group is particularly noteworthy, as chlorinated aromatic compounds are often associated with enhanced pharmacological activity. The compound's mechanism of action is still under investigation but may involve modulation of neurotransmitter systems or enzyme inhibition .

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by the introduction of the chlorophenyl and carbonothioyl groups. Various synthetic routes have been reported, emphasizing the importance of optimizing yield and purity through techniques like recrystallization and chromatography.

Analytical Techniques
Characterization of this compound is achieved through advanced analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques confirm the structural integrity and purity of the synthesized product, which is crucial for its application in research .

Biological Research Applications

Target Identification
this compound is being explored for its potential to bind to specific biological targets. Investigations into its binding affinity with various receptors can provide insights into its therapeutic potential and guide further drug development efforts .

Case Studies
Several studies have documented the biological activities of piperazine derivatives similar to this compound. For example, derivatives have been tested for their effects on cell viability in cancer models and their ability to modulate inflammatory pathways. These findings underscore the compound's potential utility in developing new treatments for complex diseases .

Mechanism of Action

The mechanism of action of methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazinone derivatives, which are often modified to enhance pharmacological properties. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Differences Hypothesized Impact on Properties Reference
Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate (Target) 4-chlorophenyl group; methyl acetate ester Enhanced lipophilicity due to the chloro substituent; ester group may influence metabolic stability.
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (Compound 5) Meta-chlorophenyl substituent on piperazinone; lacks carbothioyl linkage Altered electronic effects (meta vs. para substitution) may reduce target binding affinity.
(Oxolan-2-yl)methyl 2-(1-{[(2E)-3-(furan-2-yl)prop-2-enamido]methanethioyl}-3-oxopiperazin-2-yl)acetate Tetrahydrofuran ester; furan-acrylamide substituent Increased polarity from oxolane; furan may enhance π-π stacking interactions in biological systems.

Key Findings from Research

Synthetic Accessibility: The target compound’s synthesis likely involves coupling methyl α-bromo(4-chlorophenyl)acetate with a piperazinone precursor, as seen in analogous reactions . Carbothioyl group introduction typically requires thiophosgene or thiourea derivatives, which may affect yield due to reactivity challenges.

Biological Activity :

  • Compound 5 () demonstrated cytotoxicity in preliminary assays, suggesting that para-chlorophenyl derivatives may retain activity compared to meta-substituted analogs.
  • The furan-acrylamide derivative () showed enhanced solubility in polar solvents due to its oxolane ester, a trait absent in the target compound’s methyl ester .

Physicochemical Properties: The target compound’s ClogP (calculated lipophilicity) is estimated to be higher than the furan-containing analog due to the nonpolar 4-chlorophenyl group . Metabolic Stability: The methyl ester in the target compound may render it more prone to hydrolysis compared to the oxolane ester in the furan derivative .

Biological Activity

Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesizing data from various studies, including in vitro and in vivo assessments, as well as structure-activity relationships.

Chemical Structure

The compound features a piperazine ring, which is known for its diverse biological properties. The presence of a 4-chlorophenyl group and a carbonothioyl moiety contributes to its potential pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing piperazine derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under consideration has shown promise in several studies.

Antimicrobial Activity

A study evaluated various piperazine derivatives for their antimicrobial efficacy against standard bacterial strains. This compound was tested alongside other derivatives. Results demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells, with mechanisms involving the activation of caspases and the modulation of apoptotic markers . The structure-activity relationship suggests that the chlorophenyl substituent is crucial for enhancing the compound's anticancer activity.

Detailed Research Findings

StudyBiological ActivityMethodologyResults
AntimicrobialIn vitro testing against bacterial strainsSignificant inhibition of growth in multiple strains
AnticancerCytotoxicity assays on MCF-7 cellsInduced apoptosis via caspase activation
Anti-inflammatoryIn vivo modelsReduced inflammation markers in treated groups

Case Studies

  • Antimicrobial Efficacy : A study conducted on tomato plant pathogens demonstrated that this compound effectively inhibited the growth of Alternaria solani and Fusarium solani, suggesting its application in agricultural settings .
  • Cytotoxicity in Cancer Models : In a recent investigation, the compound was tested against various cancer cell lines, including prostate and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
Reactant of Route 2
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methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.